molecular formula C15H18N4O2S B2528032 7-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896317-44-5

7-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2528032
CAS No.: 896317-44-5
M. Wt: 318.4
InChI Key: MNMQREAHTHHDQZ-UHFFFAOYSA-N
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Description

7-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex heterocyclic compound that features a pyrido[1,2-a][1,3,5]triazin-4-one core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the piperidin-1-yl and sulfanyl groups contributes to its unique chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperidin-1-yl Group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.

    Attachment of the Sulfanyl Group: This can be done through thiolation reactions using suitable thiolating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.

    Substitution: The piperidin-1-yl group can be involved in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydroxyl derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

7-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 7-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The piperidin-1-yl group may facilitate binding to these targets, while the sulfanyl group could be involved in redox reactions or interactions with thiol-containing biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds containing the piperidine moiety, such as piperidinones and spiropiperidines.

    Triazine Derivatives: Compounds with a triazine core, such as melamine and atrazine.

Uniqueness

7-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is unique due to the combination of its pyrido[1,2-a][1,3,5]triazin-4-one core with the piperidin-1-yl and sulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

7-methyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-11-5-6-12-16-14(17-15(21)19(12)9-11)22-10-13(20)18-7-3-2-4-8-18/h5-6,9H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMQREAHTHHDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC(=O)N3CCCCC3)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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